N-tert-butyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
CAS No.: 946379-52-8
Cat. No.: VC4810228
Molecular Formula: C22H29N5O2
Molecular Weight: 395.507
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946379-52-8 |
|---|---|
| Molecular Formula | C22H29N5O2 |
| Molecular Weight | 395.507 |
| IUPAC Name | N-tert-butyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide |
| Standard InChI | InChI=1S/C22H29N5O2/c1-13(2)19-17-11-23-27(16-9-8-14(3)15(4)10-16)20(17)21(29)26(25-19)12-18(28)24-22(5,6)7/h8-11,13H,12H2,1-7H3,(H,24,28) |
| Standard InChI Key | LSBFTWRHZNAAMX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC(C)(C)C)C(C)C)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyrazolo[3,4-d]pyridazine family, characterized by a fused bicyclic core comprising pyrazole and pyridazine rings. Its molecular formula is CHNO, with a molecular weight of 395.507 g/mol. Key structural elements include:
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A tert-butyl group attached to the acetamide moiety.
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A 3,4-dimethylphenyl substituent at position 1 of the pyrazolo ring.
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An isopropyl group at position 4 and a keto group at position 7 of the pyridazine ring .
The stereoelectronic properties of the pyridazine core, including its high dipole moment () and weak basicity (), facilitate interactions with biological targets such as enzymes and receptors .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves sequential reactions to construct the pyrazolo[3,4-d]pyridazine scaffold:
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Condensation: 3,4-Dimethylphenylhydrazine reacts with a diketone precursor to form the pyrazole ring .
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Cyclization: Intramolecular cyclization under acidic or basic conditions generates the pyridazine moiety .
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Functionalization: Introduction of the isopropyl group via alkylation and subsequent acetylation with tert-butylamine yields the final product .
Green synthetic approaches, such as microwave-assisted reactions or solvent-free conditions, have been explored to improve yields (50–70%) and reduce waste .
Pharmacological Activity
Metabolic Modulation
Preliminary studies suggest GLP-1 receptor agonism, enhancing insulin secretion and reducing hepatic glucose output in diabetic rodent models . The tert-butyl group enhances metabolic stability, prolonging half-life ().
Kinase Inhibition
The compound inhibits EGFR tyrosine kinase (IC = 0.034 μM) and VEGFR-2 (IC = 0.045 μM), disrupting angiogenesis and tumor proliferation . Molecular docking studies highlight hydrogen bonding with kinase active sites (e.g., EGFR Asp 831) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 96–98°C (predicted) | |
| LogP (Partition Coefficient) | 3.2 ± 0.3 | |
| Aqueous Solubility | 1.74 mg/L (20°C) | |
| Topological Polar Surface Area | 55.1 Ų |
The tert-butyl group enhances lipophilicity, improving blood-brain barrier permeability, while the pyridazine core contributes to π-π stacking interactions with biological targets .
Stability and Reactivity
Degradation Pathways
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Hydrolysis: The acetamide bond is susceptible to enzymatic cleavage by esterases, generating 3,4-dimethylphenyl and pyridazine metabolites.
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Oxidation: Cytochrome P450 enzymes mediate hydroxylation of the isopropyl group, forming a reactive quinone intermediate .
Stabilization Strategies
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Prodrug Design: Masking the keto group as a ketal derivative improves oral bioavailability.
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce hepatic first-pass metabolism .
Therapeutic Applications and Clinical Prospects
Oncology
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Combination Therapy: Synergistic effects with doxorubicin (reversal activity IC = 0.844 μM) in multidrug-resistant cancers .
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Targeted Delivery: Antibody-drug conjugates (ADCs) linking the compound to HER2-specific antibodies enhance tumor selectivity.
Metabolic Disorders
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